molecular formula C14H14Br2N2 B568601 1,2-Bis(4-bromophenyl)ethane-1,1-diamine CAS No. 117903-53-4

1,2-Bis(4-bromophenyl)ethane-1,1-diamine

Cat. No.: B568601
CAS No.: 117903-53-4
M. Wt: 370.088
InChI Key: GANMXFWDVICUEK-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)ethane-1,1-diamine (molecular formula: C₁₄H₁₂Br₂N₂) is a brominated aromatic diamine characterized by two 4-bromophenyl groups attached to an ethane backbone, with two amine (-NH₂) groups positioned on the same carbon atom (1,1-diamine configuration). This structural arrangement distinguishes it from more common 1,2-diamines, where amine groups occupy adjacent carbons. The 4-bromophenyl substituents confer steric bulk and electronic effects due to bromine’s strong electron-withdrawing nature.

Properties

IUPAC Name

1,2-bis(4-bromophenyl)ethane-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2/c15-12-5-1-10(2-6-12)9-14(17,18)11-3-7-13(16)8-4-11/h1-8H,9,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANMXFWDVICUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-Bis(4-bromophenyl)ethane-1,1-diamine typically involves the reaction of 1,2-dibromoethane with 4-bromobenzene. The process begins with the formation of a base salt from 1,2-dibromoethane, which then reacts with 4-bromobenzene to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Bis(4-bromophenyl)ethane-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one or more bromine atoms are replaced by other functional groups[][3].

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(4-bromophenyl)ethane-1,1-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(4-bromophenyl)ethane-1,1-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The bromine atoms and amine groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target compound contrasts with fluorine’s intermediate electronegativity and methoxy’s electron-donating properties. This influences reactivity in cross-coupling reactions or coordination chemistry.

Physicochemical Properties

  • Solubility : Brominated derivatives generally exhibit poor aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF) .
  • Thermal Stability : Methoxy-substituted diamines show moderate thermal stability (melting points ~80–84°C), whereas brominated analogs may decompose at higher temperatures due to C-Br bond instability .

Biological Activity

1,2-Bis(4-bromophenyl)ethane-1,1-diamine is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features two bromophenyl groups attached to an ethane backbone with amine functional groups. Its molecular formula is C14H14Br2N2C_{14}H_{14}Br_2N_2. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine substituents and amine groups facilitate these interactions through:

  • Hydrogen bonding : Amine groups can form hydrogen bonds with nucleophilic sites on proteins or nucleic acids.
  • Electrophilic interactions : The electron-withdrawing nature of bromine can enhance the electrophilicity of the compound, allowing it to react with nucleophiles in biological systems.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 breast cancer cells and has demonstrated significant inhibitory effects on cell proliferation.
  • Antimicrobial activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF7 cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1,2-Bis(4-chlorophenyl)ethaneChlorine instead of bromineGenerally less reactive than the brominated analog
1,2-Bis(4-fluorophenyl)ethaneFluorine substituentsLower polarizability compared to bromine
1,2-Bis(4-iodophenyl)ethaneIodine substituentsHigher reactivity than chlorine but less than bromine

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